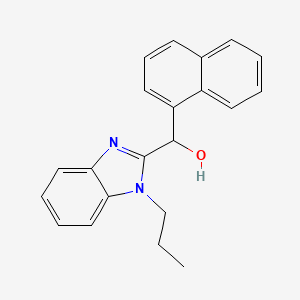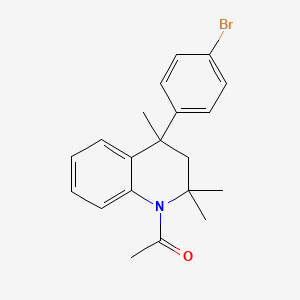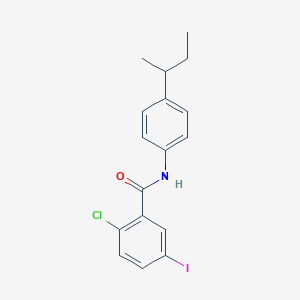
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a safe candidate for biological applications. In addition, this compound has been shown to exhibit good solubility in organic solvents, which is important for its use in organic electronics. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is its high thermal stability, which makes it suitable for use in high-temperature processes such as organic vapor phase deposition (OVPD). In addition, this compound has been shown to exhibit good film-forming properties, which is important for its use in thin-film devices. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the study of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One potential direction is the development of new synthesis methods to reduce the cost of this compound production. Another direction is the investigation of this compound as a potential material for organic bioelectronics, which involves the integration of organic materials with biological systems. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and imaging.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its potential as an anticancer agent and as a building block for the development of organic electronics. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the reaction of 4-methylbenzaldehyde with 4-phenoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 4-bromoaniline and copper(I) iodide to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological systems. In optoelectronics, this compound has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic semiconductors, this compound has been used as a p-type semiconductor material in the development of organic solar cells and organic thin-film transistors (OTFTs). In biological systems, this compound has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O2/c1-24-12-14-27(15-13-24)34-35-32(25-16-20-30(21-17-25)37-28-8-4-2-5-9-28)33(36-34)26-18-22-31(23-19-26)38-29-10-6-3-7-11-29/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCFRIIUPTOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063316.png)
![4-bromo-2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063323.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5063324.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3-chlorophenyl)benzamide](/img/structure/B5063336.png)
![5-bromo-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5063347.png)
![N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063351.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)

![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)


![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)